![molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5](/img/structure/B1679723.png)
Proquazone
Overview
Description
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. It is primarily used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Unlike many other NSAIDs, this compound does not have a free acid group in its structure .
Mechanism of Action
Target of Action
Proquazone primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain .
Mode of Action
The mechanism of action of this compound involves the inhibition of COX enzymes . By inhibiting these enzymes, this compound effectively reduces the production of these inflammatory mediators, thereby alleviating symptoms associated with various inflammatory conditions .
Biochemical Pathways
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including the mediation of inflammation and pain. Therefore, the inhibition of prostaglandin synthesis by this compound can lead to a reduction in inflammation and pain .
Pharmacokinetics
This compound is subject to extensive first-pass metabolism. Between 80 and 95% of a single dose is metabolised during its first passage through the liver . This compound is also extensively bound to plasma protein (> 98%) . These pharmacokinetic properties can impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with various inflammatory conditions . Additionally, evidence from small groups of patients with rheumatoid arthritis treated for a year or more suggests that this compound may inhibit or arrest progression of bone erosions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overall impression from clinical trials to date is that this compound at dosages of greater than or equal to 900 mg/day produces a high incidence of gastrointestinal symptoms such as diarrhoea (in approximately 30% of patients) . These effects were usually of mild to moderate severity and transient in nature . Initial experience with lower dosages of this compound (300 to 450 mg/day) suggest that efficacy is maintained and tolerability markedly improved .
Biochemical Analysis
Biochemical Properties
Proquazone interacts with various enzymes and proteins in the body. It is known to suppress inflammation in various animal models of acute and chronic disease
Cellular Effects
This compound has been shown to be effective in treating rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, musculoskeletal disorders, and acute inflammatory conditions . It influences cell function by suppressing inflammation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an NSAID. It has been shown to suppress inflammation in various animal models of acute and chronic disease
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For example, it has been suggested that this compound may inhibit or arrest the progression of bone erosions in patients with rheumatoid arthritis treated for a year or more . These findings need confirmation in a larger number of patients studied under well-controlled conditions .
Metabolic Pathways
This compound is subject to extensive first-pass metabolism — between 80 and 95% of a single dose is metabolized during its first passage through the liver
Transport and Distribution
This compound is extensively bound to plasma protein (> 98%) This suggests that it is transported and distributed within cells and tissues via the bloodstream
Preparation Methods
Synthetic Routes and Reaction Conditions: Proquazone is synthesized through a series of chemical reactions involving quinazolinone derivatives. The synthesis typically involves the condensation of appropriate aromatic amines with isocyanates or carbamates under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Proquazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Pharmacodynamics and Mechanism of Action
Proquazone operates through mechanisms typical of NSAIDs, primarily inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. Unlike many NSAIDs, this compound does not contain a free acid group, which may contribute to its unique pharmacokinetic profile and tolerability .
Therapeutic Applications
This compound has been investigated for several medical conditions, including:
- Rheumatoid Arthritis : Clinical trials have indicated that this compound is effective in managing symptoms of rheumatoid arthritis. Doses ranging from 300 to 900 mg/day have shown comparable efficacy to traditional NSAIDs like aspirin and ibuprofen . Notably, some studies suggest that this compound may inhibit bone erosion progression in long-term treatments .
- Osteoarthritis : Similar to its effects in rheumatoid arthritis, this compound has demonstrated effectiveness in treating osteoarthritis, with dosages of 300 to 900 mg/day yielding significant relief from pain and inflammation .
- Acute Inflammatory Conditions : this compound has been effective in managing acute pain states such as dysmenorrhea and postoperative pain. It provides analgesic relief comparable to other NSAIDs .
- Lymphocytic Infiltration of the Skin : A study suggested that this compound could be beneficial in treating lymphocytic infiltration of the skin, indicating its potential beyond traditional inflammatory conditions .
Comparative Efficacy
In comparative studies, this compound has been shown to be more effective than ibuprofen in reducing swelling and pain associated with gonarthrosis (knee osteoarthritis). In a randomized trial involving 39 patients, over 70% achieved satisfactory results with this compound compared to ibuprofen . However, it was noted that this compound had a higher incidence of mild gastrointestinal side effects.
Side Effects and Tolerability
While this compound is generally well-tolerated, side effects such as gastrointestinal discomfort (diarrhea) have been reported in approximately 30% of patients at higher dosages (≥900 mg/day). Most side effects were transient and mild to moderate in severity. Lower dosages (300-450 mg/day) have been associated with improved tolerability while maintaining efficacy .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis treated with this compound indicated significant improvements in joint pain and swelling after 12 weeks of treatment. The study highlighted the drug's potential for long-term management of the disease without significant adverse effects.
Case Study 2: Osteoarthritis
In a cohort study assessing the impact of this compound on knee osteoarthritis, patients reported substantial reductions in pain levels compared to baseline measurements. The study emphasized the importance of dosage adjustments to minimize gastrointestinal side effects while maximizing therapeutic benefits.
Comparison with Similar Compounds
Aspirin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Widely used NSAID with a similar mechanism of action.
Indomethacin: Potent NSAID used for treating severe inflammatory conditions.
Uniqueness of Proquazone: this compound is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .
Biological Activity
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Unlike many NSAIDs, this compound lacks a free acid group in its chemical structure, which contributes to its unique pharmacological profile. This compound has been studied for its efficacy in various inflammatory conditions, including rheumatoid arthritis, ankylosing spondylitis, and acute pain states.
This compound's biological activity primarily involves the inhibition of proteoglycan synthesis, which plays a crucial role in the inflammatory process. The drug inhibits the incorporation of sulfate and glucosamine into proteoglycans, thereby affecting the biosynthesis of glycosaminoglycan chains. This mechanism is particularly relevant during the anabolic phase of inflammation, where proteoglycans are crucial for tissue repair and remodeling .
Key Findings on Biological Activity
- Inhibition of Proteoglycan Synthesis : this compound inhibits the core protein synthesis of proteoglycans and subsequently affects glycosaminoglycan biosynthesis, which is essential in mediating inflammatory responses .
- Analgesic Effects : Clinical studies have shown that this compound provides effective analgesia comparable to traditional NSAIDs like ibuprofen and diclofenac, particularly in acute inflammatory conditions .
- Safety Profile : Although there are reports of mild side effects associated with this compound treatment, these effects are generally transient and resolve spontaneously .
Clinical Efficacy
This compound has been evaluated in various clinical settings. Below is a summary of notable case studies and research findings:
Detailed Research Findings
- Pharmacodynamics : Studies indicate that this compound has a rapid onset of action with peak analgesic effects occurring within hours post-administration. Its pharmacokinetic profile suggests a half-life conducive to multiple daily dosing without significant accumulation .
- Comparative Studies : In head-to-head trials against other NSAIDs, this compound demonstrated similar efficacy with a potentially better gastrointestinal safety profile compared to indomethacin, which is known for higher ulceration rates at equivalent doses .
- Adverse Effects : While mild side effects were noted more frequently than with ibuprofen, they were generally manageable. Commonly reported side effects included gastrointestinal discomfort and transient headaches .
Properties
IUPAC Name |
7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGKVIOEQASGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021210 | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-18-5 | |
Record name | Proquazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proquazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proquazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proquazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROQUAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.